2-(Oxiran-2-ylmethyl)-1,2-dihydrophthalazin-1-one
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Overview
Description
2-(Oxiran-2-ylmethyl)-1,2-dihydrophthalazin-1-one is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields of research and industry. This compound features an oxirane ring and a phthalazinone moiety, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxiran-2-ylmethyl)-1,2-dihydrophthalazin-1-one typically involves the reaction of phthalazinone derivatives with epichlorohydrin. The reaction is usually carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(Oxiran-2-ylmethyl)-1,2-dihydrophthalazin-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Epoxide Ring-Opening: This reaction can occur under acidic or basic conditions, resulting in the formation of diols or other functionalized derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of corresponding diols.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include amines, alcohols, and thiols.
Acidic or Basic Conditions: Epoxide ring-opening reactions can be catalyzed by acids such as hydrochloric acid or bases such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with amines can yield amino alcohols, while reaction with alcohols can produce glycol derivatives.
Scientific Research Applications
2-(Oxiran-2-ylmethyl)-1,2-dihydrophthalazin-1-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules and the study of enzyme mechanisms.
Industry: Used in the production of polymers, coatings, and other materials due to its reactive oxirane ring.
Mechanism of Action
The mechanism of action of 2-(Oxiran-2-ylmethyl)-1,2-dihydrophthalazin-1-one involves its ability to undergo nucleophilic substitution and ring-opening reactions. The oxirane ring is particularly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in both chemical synthesis and biological applications, where the compound can modify biomolecules or act as a cross-linking agent.
Comparison with Similar Compounds
Similar Compounds
1-(Oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde: Similar in structure but contains an indole moiety instead of a phthalazinone.
Oxiran-2-ylmethyl 2-cyanoacetate: Contains a cyano group and is used in different synthetic applications.
Uniqueness
2-(Oxiran-2-ylmethyl)-1,2-dihydrophthalazin-1-one is unique due to the presence of both an oxirane ring and a phthalazinone moiety. This combination imparts distinct reactivity and potential for diverse applications in various fields of research and industry.
Properties
IUPAC Name |
2-(oxiran-2-ylmethyl)phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-11-10-4-2-1-3-8(10)5-12-13(11)6-9-7-15-9/h1-5,9H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBGXCJNDKKEGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CN2C(=O)C3=CC=CC=C3C=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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